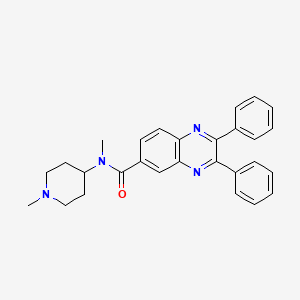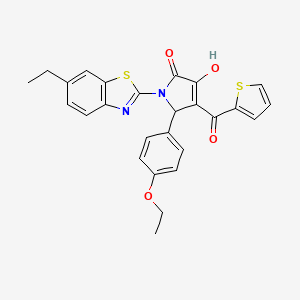![molecular formula C13H19NO4S2 B12137446 Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12137446.png)
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a sulfonyl group attached to a thienyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.
Thienyl Sulfonylation: The thienyl ring is sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類: 1-(5-メチル-2-チエニル)スルホニルピペリジン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チエニル環は、スルホキシドまたはスルホンを形成するように酸化されます。
還元: エステル基はアルコールに還元されます。
置換: スルホニル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を使用できます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の応用
1-(5-メチル-2-チエニル)スルホニルピペリジン-3-カルボン酸エチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用を含む潜在的な生物活性について調査されています。
医学: さまざまな治療用途の潜在的な薬物候補として探索されています。
産業: 先端材料の開発や有機合成における前駆体として使用されています。
科学的研究の応用
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
作用機序
1-(5-メチル-2-チエニル)スルホニルピペリジン-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。スルホニル基は、生物学的分子と強い相互作用を形成し、酵素を阻害したり、受容体の活性を調節したりすることがあります。正確な経路と標的は、特定の用途によって異なり、さらなる研究で明らかにする必要があります。
類似の化合物:
チオフェン誘導体: チオフェン-2-カルボン酸塩などのチオフェン環を含む化合物。
ピペリジン誘導体: ピペリジン-4-カルボン酸塩などの、官能基が異なる類似の核心構造を持つ化合物。
独自性: 1-(5-メチル-2-チエニル)スルホニルピペリジン-3-カルボン酸エチルは、異なる化学的および生物学的特性を与える官能基の組み合わせによって、ユニークです。特に、スルホニル-チエニル部分は、生物系における潜在的な相互作用のために注目に値します。
類似化合物との比較
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylate, share structural similarities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylate have similar core structures but differ in functional groups.
Uniqueness: Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its sulfonyl-thienyl moiety is particularly noteworthy for its potential interactions in biological systems.
特性
分子式 |
C13H19NO4S2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
ethyl 1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H19NO4S2/c1-3-18-13(15)11-5-4-8-14(9-11)20(16,17)12-7-6-10(2)19-12/h6-7,11H,3-5,8-9H2,1-2H3 |
InChIキー |
KERBXAUNRILFGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12137372.png)

![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12137382.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137400.png)
![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)

![(4E)-4-[2-(3,4-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B12137428.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137432.png)
![Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate](/img/structure/B12137437.png)

